molecular formula C13H13N3O B2415019 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921778-99-6

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No. B2415019
CAS RN: 921778-99-6
M. Wt: 227.267
InChI Key: NFIYUQDESFDNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is also known as EMIQ, and it has been synthesized using different methods.

Scientific Research Applications

Corrosion Inhibition

One application involves the use of 1,3,4-oxadiazole derivatives in corrosion inhibition. A study found that these derivatives are effective in protecting mild steel in sulphuric acid, highlighting their potential in industrial applications for corrosion protection. These inhibitors work by forming a protective layer on the metal surface, which is evidenced by increased charge transfer resistance and supported by SEM micrographs. Their adsorption characteristics follow the Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial and Urease Inhibition

Another study explored novel indole-based oxadiazole scaffolds for their urease inhibition properties. These compounds were synthesized and tested in vitro, showing potent inhibitory activity against the urease enzyme. This suggests their potential as valuable therapeutic agents in drug design, especially in treatments targeting bacteria that utilize urease for pathogenesis (M. Nazir, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Anti-Tubercular and Antibacterial Activities

The antimicrobial evaluation of 2,5 disubstituted 1,3,4-oxadiazole derivatives has shown significant antibacterial and antifungal activities, particularly against Staphylococcus aureus and Escherichia coli. This underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents, which is critical given the rising antibiotic resistance challenges (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

Fungicidal Activity

Additionally, certain 1,3,4-oxadiazole derivatives have demonstrated significant fungicidal activity against Rhizoctonia solani, a major pathogen affecting rice crops. This finding points to the potential agricultural applications of these compounds in managing crop diseases and improving food security (H. Chen, Z. Li, Y. Han, 2000).

properties

IUPAC Name

2-ethyl-5-(1-methylindol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12-14-15-13(17-12)11-8-9-6-4-5-7-10(9)16(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYUQDESFDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.